An In-Depth Technical Guide to Ethyl 2-(5-bromobenzofuran-3-yl)acetate: Synthesis, Properties, and Spectroscopic Characterization
An In-Depth Technical Guide to Ethyl 2-(5-bromobenzofuran-3-yl)acetate: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science. T[1]hese heterocyclic compounds, consisting of a fused benzene and furan ring, are prevalent in numerous natural products and have been extensively explored for their diverse pharmacological activities. T[2][3]he benzofuran nucleus is associated with a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. T[1][2]he versatility of the benzofuran scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties. T[4]his has made benzofuran derivatives attractive candidates for the development of novel therapeutic agents and functional materials. E[3][4]thyl 2-(5-bromobenzofuran-3-yl)acetate, the subject of this guide, is a functionalized benzofuran derivative that holds potential as a key intermediate in the synthesis of more complex molecules with tailored biological activities. The presence of the bromo substituent provides a handle for further chemical transformations, such as cross-coupling reactions, making it a valuable building block in drug discovery and organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is essential for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 200204-85-9 | |
| Molecular Formula | C₁₂H₁₁BrO₃ | |
| Molecular Weight | 283.12 g/mol | |
| Melting Point | 38-40 °C | |
| Boiling Point (Predicted) | 341.7 ± 27.0 °C | |
| Appearance | Yellow to white solid |
Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate
[1]#### Part 1: Synthesis of 2-(5-bromobenzofuran-3-yl)acetic acid
The formation of the benzofuran-3-acetic acid core can be achieved through the alkali-mediated rearrangement of a corresponding 4-halomethylcoumarin. T[1]his method provides a high-yielding and direct route to the desired acid intermediate.
Experimental Protocol:
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Preparation of 6-bromo-4-(bromomethyl)-2H-chromen-2-one: The synthesis begins with the Pechmann cyclization of 4-bromophenol with ethyl 4-bromoacetoacetate to yield the precursor coumarin.
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Alkali-Mediated Rearrangement: The 6-bromo-4-(bromomethyl)-2H-chromen-2-one is then subjected to an alkali-mediated rearrangement. A typical procedure involves refluxing the coumarin derivative with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
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Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(5-bromobenzofuran-3-yl)acetic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Part 2: Esterification to Ethyl 2-(5-bromobenzofuran-3-yl)acetate
The final step involves the esterification of the synthesized 2-(5-bromobenzofuran-3-yl)acetic acid. A common and effective method for this transformation is the Fischer esterification.
[5]Experimental Protocol:
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Reaction Setup: 2-(5-bromobenzofuran-3-yl)acetic acid is dissolved in an excess of absolute ethanol.
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Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate. The product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not available in the provided search results, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzofuran ring system, the methylene protons of the acetate group, and the ethyl group of the ester.
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Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in this region. The proton at position 2 of the furan ring will likely appear as a singlet. The protons on the brominated benzene ring will exhibit a characteristic splitting pattern (doublets and doublet of doublets) due to their coupling.
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Methylene Protons (δ ~3.7 ppm): The two protons of the CH₂ group attached to the benzofuran ring are expected to appear as a singlet.
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Ethyl Group: The ethyl ester will show a quartet for the OCH₂ protons (δ ~4.2 ppm) and a triplet for the CH₃ protons (δ ~1.3 ppm), with a coupling constant of approximately 7 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear in the downfield region.
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Aromatic Carbons (δ 110-160 ppm): The eight carbons of the benzofuran ring system will resonate in this range. The carbon bearing the bromine atom will be influenced by the heavy atom effect.
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Methylene Carbon (δ ~35 ppm): The CH₂ carbon of the acetate group.
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Ethyl Group Carbons: The OCH₂ carbon will appear around δ 61 ppm, and the CH₃ carbon will be observed at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.
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C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester group.
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Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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C-Br Stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the benzofuran ring.
Potential Applications in Drug Discovery and Development
While specific biological activities for Ethyl 2-(5-bromobenzofuran-3-yl)acetate have not been detailed in the available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of potential therapeutic agents. The benzofuran core is a well-established pharmacophore, and the presence of the bromo substituent and the ester functionality allows for diverse chemical modifications.
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Lead Compound Synthesis: This molecule can serve as a starting material for the synthesis of a library of novel benzofuran derivatives. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.
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Modification of the Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other functional groups, further expanding the chemical diversity of the synthesized compounds.
The exploration of these derivatives could lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets, including those involved in cancer, inflammation, and infectious diseases.
Conclusion
Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic characteristics. The strategic importance of this compound lies in its versatile structure, which allows for the generation of diverse libraries of novel benzofuran derivatives for drug discovery and development programs. Further research into the synthesis and biological evaluation of compounds derived from Ethyl 2-(5-bromobenzofuran-3-yl)acetate is warranted to fully explore its potential in the quest for new therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
